1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine
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Overview
Description
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is an organic compound belonging to the class of amphetamines and derivatives It is characterized by the presence of an iodophenyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine typically involves the iodination of a phenyl group followed by the introduction of the amine functionality. One common method involves the reaction of 4-iodobenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Iodophenyl)propan-2-amine: Shares a similar structure but lacks the methyl and isopropyl groups.
4-Iodoamphetamine: Another related compound with similar pharmacological properties.
Uniqueness: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
108708-53-8 |
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Molecular Formula |
C13H20IN |
Molecular Weight |
317.21 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20IN/c1-10(2)15-13(3,4)9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3 |
InChI Key |
PXTWOKDSPJNJIU-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Canonical SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Synonyms |
N-IIP N-isopropyl-4-iodophentermine N-isopropyl-4-iodophentermine, 123I-labeled cpd |
Origin of Product |
United States |
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